![molecular formula C11H22N4O2 B2948398 [(1S)-1-(Azidomethyl)-3-methylbutyl]carbamic acid tert-butyl ester CAS No. 142554-61-8](/img/structure/B2948398.png)
[(1S)-1-(Azidomethyl)-3-methylbutyl]carbamic acid tert-butyl ester
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Description
The compound “[(1S)-1-(Azidomethyl)-3-methylbutyl]carbamic acid tert-butyl ester” is a carbamate ester. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R-O-CO-NR’R’‘, where R, R’, and R’’ represent organic groups or hydrogen atoms .
Synthesis Analysis
Carbamate esters are typically synthesized through the reaction of alcohols with isocyanates. The reaction is usually catalyzed by a tertiary amine and proceeds via nucleophilic attack of the alcohol on the isocyanate .Molecular Structure Analysis
The molecular structure of carbamates involves a carbonyl group (C=O) and an amine group (NH2) on the same carbon atom, forming a functional group called a urethane. The presence of the ester group (R-O-CO-) and the azide group (-N3) in the compound you mentioned would add complexity to the molecular structure .Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions, including hydrolysis, alcoholysis, and rearrangement reactions. The presence of the azide group could potentially allow for click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of carbamates can vary widely depending on the specific structure of the compound. Generally, they are stable compounds but can be hydrolyzed under acidic or alkaline conditions .Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2S)-1-azido-4-methylpentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O2/c1-8(2)6-9(7-13-15-12)14-10(16)17-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDNKMDGEZFIKS-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN=[N+]=[N-])NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN=[N+]=[N-])NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S)-1-(Azidomethyl)-3-methylbutyl]carbamic acid tert-butyl ester |
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